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Introduction

3-Fluorophenol, identified by the CAS number 372-20-3, is an aromatic organic compound that has garnered significant interest in the fields of medi
chemistry, agrochemicals, and materials science. As a fluorinated phenol derivative, it serves as a crucial building block and versatile intermediate in
synthesis of more complex molecules. The strategic incorporation of a fluorine atom at the meta-position of the phenol ring imparts unique physicochi
properties, including altered acidity, lipophilicity, and metabolic stability, which are highly desirable in the design of novel bioactive compounds and
advanced materials. This guide provides a comprehensive overview of 3-Fluorophenol, covering its physicochemical properties, detailed synthetic
protocols, spectroscopic profile, and its applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

The key physical and chemical properties of 3-Fluorophenol are summarized in the table below, providing a convenient reference for laboratory and
research applications.

Property Value

CAS Number 372-20-3

Molecular Formula CeHsFO

Molecular Weight 112.10 g/mol

Appearance Colorless to pale yellow or brown liquid

Melting Point 8-14 °C (lit.)

Boiling Point 178 °C (lit.)

Density 1.238 g/mL at 25 °C (lit.)

pKa 9.29 at 25 °C

Solubility Insoluble or moderately soluble in water; Soluble in organic solvents like ethanol,
ether, and chloroform.[1]

Refractive Index (n2o/D) 1.514 (lit.)

Flash Point 71 °C (159.8 °F) - closed cup

Vapor Pressure 1.19 mmHg

Synthesis of 3-Fluorophenol: Experimental Protocols

3-Fluorophenol can be synthesized through several routes. The following are detailed experimental protocols for three common methods, providing
researchers with practical methodologies for its preparation.

Method 1: From m-Aminophenol via Diazotization
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This industrial-scale method involves the diazotization of m-aminophenol in the presence of anhydrous hydrofluoric acid, followed by hydrolysis.[2][3]|
Experimental Protocol:

« Preparation of the Reaction Mixture: In a 1000L lead-lined reactor equipped with a variable speed stirrer, reflux condenser, and temperature contro
600L of toluene. Begin stirring at room temperature and uniformly add 200kg of m-aminophenol.

« Formation of Hydrofluoride Salt: Once the m-aminophenol is fully dissolved, gradually increase the stirring speed to 100 rpm. Close the reactor anc
110kg of anhydrous hydrofluoric acid, maintaining the reaction temperature between 20-25°C. After the addition is complete, continue stirring for 6(
minutes to ensure complete conversion to the hydrofluoride salt.

« Diazotization: Cool the reactor to -10°C using a cooling brine valve. Uniformly add 108kg of potassium nitrite (KNO2) through a screw conveyor,
controlling the reaction temperature at -5°C. Vary the stirring speed between 60-100 rpm to ensure efficient mixing. Maintain the reaction at -5°C fo
minutes. The completion of the diazotization reaction can be monitored using starch-iodide paper.

« Hydrolysis: After the reaction endpoint is reached, close the cooling valve and raise the temperature to 65°C at a rate of 5°C per hour using a stear
water mixture.

» Work-up and Neutralization: Cool the reaction mixture to 10°C. Neutralize the mixture by adding a 10% aqueous solution of potassium hydroxide (
dropwise, keeping the temperature below 30°C, until the pH of the system reaches 7. Stop stirring and allow the layers to separate.

« Extraction and Purification: Separate the organic phase and wash it twice with water. Extract the combined aqueous phases with toluene. Combine
organic phases, filter any solid residues, and recover the toluene via atmospheric distillation.

« Final Product Isolation: The final product, 3-Fluorophenol, is obtained by vacuum distillation of the residue. This process typically yields a product
>99% purity.[3]
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Workflow for the synthesis of 3-Fluorophenol from m-Aminophenol.

Method 2: From 3-Fluoroaniline via Diazotization and Hydrolysis

This method utilizes 3-fluoroaniline as the starting material, which undergoes diazotization in sulfuric acid, followed by hydrolysis to yield the phenol.[!
Experimental Protocol:

» Diazotization: In a diazotization vessel, add 98% sulfuric acid. While maintaining the temperature between 20-30°C, add 3-fluoroaniline and allow it
incubate for 20-30 minutes. Cool the mixture to -5°C. Slowly add an aqueous solution of sodium nitrite (NaNO2) dropwise. After the addition, dilute
reaction solution with water and keep it below 5°C.

« Hydrolysis: In a separate hydrolysis kettle, add concentrated sulfuric acid and copper sulfate. Heat the mixture to 90-160°C (a specific protocol sug
130-135°C).[5] Add the cold diazonium salt solution from the previous step dropwise into the hot acid solution.

« Product Collection: Collect the distillate as it forms. Allow the distillate to stand and separate the lower organic layer (oil reservoir).
« Purification: Purify the collected organic layer by vacuum distillation, collecting the fraction at 95-96°C/75mmHg to obtain the final 3-Fluorophenol

product. The reported yield for this process is between 75-81%.[5]
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Workflow for the synthesis of 3-Fluorophenol from 3-Fluoroaniline.

Method 3: From m-Fluoroiodobenzene via Hydroxylation

This protocol describes a copper-catalyzed hydroxylation of m-fluoroiodobenzene, offering an alternative route with a high reported yield.[1]
Experimental Protocol:

« Reaction Setup: To a Schlenk reaction tube equipped with a magnetic stir bar, add Hexadecachlorocopper phthalocyanine (CuPcClis, 22.4 mg) ant
sodium hydroxide (NaOH, 320 mg).

 Inert Atmosphere: Evacuate the reaction vessel and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

* Reagent Addition: Under an argon atmosphere, add dimethyl sulfoxide (DMSO, 5.0 mL) and water (5.0 mL). Then, add m-fluoroiodobenzene (952
The molar ratio of m-fluoroiodobenzene to catalyst to base is approximately 1 : 0.005 : 2.

» Reaction: Heat the reaction mixture to 110°C and stir at 100-200 rpm for 6 hours.

« Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with saturated brine and adjust the pH to 6-7 using dilute
hydrochloric acid (HCI).

« Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic phases and wash with saturated brine.

« Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na2S0a4) and concentrate under reduced pressure. Purify the resultir
residue by flash column chromatography (mobile phase: petroleum ether/ethyl acetate, gradient from 40:1 to 5:1 v/v) to yield the 3-Fluorophenol
product as a white-brown liquid (reported yield: 96%).[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Fluorophenol. Below is a summary of typical spectrosc
data. Note: Detailed peak lists and spectra are best obtained from dedicated spectral databases such as the Spectral Database for Organic Compout
(SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

o 1H NMR: The proton NMR spectrum of 3-Fluorophenol in CDCls would be expected to show complex multiplets for the aromatic protons between
approximately 6.7 and 7.3 ppm, influenced by fluorine-proton coupling. The phenolic hydroxyl proton signal would appear as a broad singlet, with it
chemical shift being dependent on concentration and solvent.

e 13C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon atom bonded to the fluorine (C-F) will exhil
large one-bond carbon-fluorine coupling constant (1J_CF). The chemical shifts will be influenced by both the hydroxyl and fluoro substituents. The ¢
carbon typically appears downfield (around 155-160 ppm), while the C-F carbon also shows a characteristic downfield shift coupled with splitting.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for 3-Fluorophenol include:
¢ O-H Stretch: A broad band in the region of 3200-3500 cm~* corresponding to the hydroxyl group, indicative of hydrogen bonding.
« C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm~1.

* C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm~1 region are characteristic of the aromatic ring.
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» C-F Stretch: A strong absorption band typically found in the 1000-1300 cm~! region.

e C-O Stretch: A strong band in the 1200-1300 cm~* region.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 3-Fluorophenol would be expected to show:
* Molecular lon Peak (M*): A prominent peak at m/z = 112, corresponding to the molecular weight of the compound.

« Fragmentation Pattern: Aromatic alcohols like phenols often exhibit fragmentation by loss of a hydrogen atom (M-1), loss of carbon monoxide (M-2
CQJ"), and loss of a formyl radical (M-29, [M-CHO]*).[7] The presence of fluorine may also lead to fragments resulting from its cleavage.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's
electronegativity, small size, and ability to form strong bonds with carbon can significantly improve a molecule's metabolic stability, binding affinity to t
proteins, and lipophilicity, which affects absorption and distribution.[8]

3-Fluorophenol is a valuable building block for introducing the fluorophenoxy moiety into potential drug molecules.[9] This structural motif is found in
various bioactive compounds and serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[9] While not always a direct
starting material, its derivatives are integral to the synthesis of complex therapeutic agents.

Role as a Bioactive Scaffold Component

The 3-fluorophenoxy group can be found in derivatives designed to target a range of biological pathways. For instance, fluorinated phenols are used
synthesize compounds with potential anti-inflammatory, antibacterial, antifungal, and neurological applications.[10] The fluorine atom can modulate th
electronic properties of the phenol ring, influencing its interaction with biological targets.

Example Application: MEK Inhibitors in Cancer Therapy

The Ras/Raf/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation and survival.[1][2][5] Mutations in this pathway, particul:
BRAF and Ras proteins, lead to its constitutive activation and are a major driver in many human cancers, including melanoma.[3]

Trametinib, an FDA-approved drug, is a selective inhibitor of MEK1 and MEK2 enzymes within this pathway.[3][11] By blocking MEK, Trametinib prev
the phosphorylation and activation of ERK, thereby inhibiting downstream signaling that leads to uncontrolled cell growth.[6] The chemical structure o
Trametinib contains a 2-fluoro-4-iodophenylamino moiety. The synthesis of this crucial fragment often starts from precursors like fluoro-iodo anilines."
precursors themselves can be synthesized from related fluorinated phenols or anilines, highlighting the importance of building blocks like 3-fluoroph¢
and its isomers in accessing such complex drug architectures. The fluorine substitution in Trametinib is critical for its binding affinity and overall
pharmacological profile.
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The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Safety and Handling

3-Fluorophenol is classified as a hazardous substance and requires careful handling.

o Hazards: It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and can cause serious eye damage.[12] Inhalation may lead to
corrosive injuries to the respiratory tract.
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« Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including g
safety goggles, and a face shield. Keep away from heat, sparks, and open flames.

« Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents, acid chlorides, ai
acid anhydrides.

Conclusion

3-Fluorophenol is a fundamentally important chemical intermediate with a unique profile of properties conferred by its fluorine substituent. Its utility a
building block in organic synthesis is well-established, particularly in the creation of high-value molecules for the pharmaceutical and agrochemical
industries. The detailed synthetic protocols provided herein offer practical guidance for its preparation, while the overview of its spectroscopic propert
and applications underscores its significance for researchers and drug development professionals. A thorough understanding of its chemistry and har
is crucial for leveraging its full potential in the innovation of next-generation chemical entities.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluorophenol (CAS: 372-20-3)]. BenchChem, [2025]. [Online PDF]. Available
[https://lwww.benchchem.com/product/b1196323#3-fluorophenol-cas-number-372-20-3-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of essential and advanced chemicals,

empowering scientists and researchers to drive progress in science and industry.
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